This compound can be synthesized in laboratories through various organic chemistry techniques, often starting from natural steroid precursors or through total synthesis methods involving multiple reaction steps.
17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one is classified under:
The synthesis of 17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one typically involves several key steps:
One common synthetic route involves a series of reactions including:
The molecular formula for 17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one is C21H28O2. Its structure consists of a steroid backbone with specific modifications that include:
The molecular weight of this compound is approximately 316.45 g/mol. The structural representation can be visualized using molecular modeling software, which can provide insights into its three-dimensional conformation.
17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one can participate in various chemical reactions typical of steroid compounds:
The reactivity of this compound is influenced by its functional groups. For example, the hydroxyl group can undergo dehydration to form ethers or react with acyl chlorides to form esters. These reactions are crucial for modifying the compound for specific applications in research.
The mechanism of action for 17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one primarily involves its interaction with progesterone receptors in target tissues:
Studies have shown that this compound exhibits high affinity for progesterone receptors compared to natural progesterone, enhancing its efficacy in experimental settings.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize this compound's purity and structure.
17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one has several applications in scientific research:
The synthetic evolution of 17-Hydroxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one (tibolone) represents a landmark achievement in steroidal chemistry. Initial synthetic routes focused on the strategic removal of the C19 angular methyl group from estrane precursors, enabling novel functionalization at C7 and C17 positions. This 19-nor configuration was crucial for reducing androgenicity while preserving tissue-selective hormonal activity. The introduction of the 17α-ethynyl group was adapted from norethisterone chemistry (1950s), but tibolone's synthesis required additional innovations to incorporate the Δ5(10) unsaturation and 7α-methyl group without epimerization. Early industrial-scale processes employed multi-step sequences starting from 19-nortestosterone, involving microbial hydroxylation at C17 followed by ethynylation and selective enol ether formation to protect the Δ5(10) position during 7-methylation [1] [9].
Table 1: Key Structural Modifications in Tibolone Precursors
Structural Feature | Precursor Compound | Biological Impact |
---|---|---|
19-Nor Configuration | 19-Nortestosterone | Reduced androgenic activity |
17α-Ethynyl Group | Norethisterone | Enhanced progestogenic activity |
Δ5(10) Unsaturation | Estr-4-ene derivatives | Tissue-selective metabolism |
7α-Methyl Group | Novel synthesis | Metabolic stability against 7-oxidation |
The 7α-methyl innovation was particularly transformative, as it conferred metabolic stability against hepatic 7-oxidation – a major degradation pathway observed in earlier non-methylated analogs. This modification was achieved through Grignard reactions on Δ4-3-keto intermediates followed by stereoselective reduction, though initial yields were suboptimal (35-40%) [1]. The development of microbial bioreduction systems using Saccharomyces cerevisiae significantly improved 7α-methyl stereoselectivity (>98% ee) by the 1980s, enabling clinical development of tibolone under the designation Org OD-14 [3] [9].
The 7α-methyl stereochemistry is pharmacologically critical, as the 7β-epimer exhibits diminished tissue-selective activity. Modern synthesis employs chiral lithium amide bases to generate enolates with axial protonation preference, achieving 7α:7β ratios of 19:1 in model systems. The 17α-ethynylation utilizes metal acetylides (lithium or magnesium) in anhydrous tetrahydrofuran, with strict temperature control (-40°C) to prevent Δ5(10) bond migration. A breakthrough came with the development of CeCl3-catalyzed ethynylation, which improves regioselectivity through Lewis acid coordination with the C17-ketone, achieving 95% stereopurity at C17 [1] [6].
The hydrolysis step for 3-enol ether intermediates demonstrates remarkable solvent dependence on stereochemical outcomes:
These findings highlight the delicate balance between kinetic and thermodynamic control in the final stages of synthesis. Recent advances employ continuous flow hydrogenation with Pd/C catalysts at 25 psi H2, achieving simultaneous deprotection and stereoretention with residence times under 90 seconds – a significant improvement over batch processing (12 hours) [6].
The Δ5(10)-3-keto moiety is thermodynamically prone to isomerization to the Δ4-3-keto configuration (isotibolone), particularly under acidic conditions or elevated temperatures. This isomerization represents the primary degradation pathway in both synthesis and storage. Catalytic stabilization strategies include:
Table 2: Isomerization Rates Under Different Catalytic Conditions
Catalytic System | Temperature (°C) | Isotibolone Formation (%) | Reaction Time (hr) |
---|---|---|---|
Uncontrolled | 40 | 8.2% | 24 |
Montmorillonite K10 | 80 | 0.4% | 24 |
CuSO4·5H2O | 25 | 0.05% | 72 |
ZrCl4-DME complex | 60 | 0.2% | 48 |
The kinetics of isomerization follow first-order behavior with Ea = 28.5 kcal/mol in non-polar solvents but drop to 18.3 kcal/mol in protic media. This explains the industry preference for anhydrous toluene as the reaction solvent for critical steps. Recent photochemical stabilization using UV-absorbers in crystallization vessels (e.g., benzophenone-3) reduces light-catalyzed isomerization during final purification by 78% compared to unprotected systems [4] [6].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: